What is 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid?
What is 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid?
An In-Depth Technical Guide to 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid: A Key Microbial Metabolite of Dietary Polyphenols
Authored by a Senior Application Scientist
Introduction: From Dietary Polyphenols to Bioactive Metabolites
The intricate interplay between diet, the gut microbiome, and host health is a frontier of scientific research. Dietary polyphenols, abundant in plant-based foods, are now understood to exert many of their beneficial effects through their microbial metabolites. This guide focuses on a pivotal molecule in this interaction: 3-(4-hydroxy-3-methoxyphenyl)propanoic acid , more commonly known as dihydroferulic acid or HMPA .
While the user's initial query specified 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, the available scientific literature on this specific beta-hydroxy acid is sparse. However, the closely related compound, HMPA, which lacks the beta-hydroxy group, is the subject of extensive research and is recognized as a key terminal metabolite of various dietary polyphenols, including ferulic acid, curcumin, and hesperetin.[1][2][3] This guide will provide a comprehensive technical overview of HMPA, a compound of significant interest to researchers in nutrition, pharmacology, and drug development.
HMPA is a phenolic compound naturally found in some fermented foods and is a primary product of the microbial degradation of dietary polyphenols in the colon.[2][3] Its superior bioavailability and stability compared to its parent compounds have positioned it as a molecule of high interest for its potential health benefits.[2][4] This guide will delve into the chemical properties, synthesis, biological activities, and mechanisms of action of HMPA, providing a foundational resource for its scientific exploration.
1. Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its study. HMPA is a monocarboxylic acid and a member of the guaiacols family.[5]
| Property | Value | Source |
| IUPAC Name | 3-(4-hydroxy-3-methoxyphenyl)propanoic acid | [5] |
| Synonyms | Dihydroferulic acid, Hydroferulic acid | [5][6][7] |
| CAS Number | 1135-23-5 | [6][8] |
| Molecular Formula | C₁₀H₁₂O₄ | [5][6][8] |
| Molecular Weight | 196.20 g/mol | [5][6] |
| Melting Point | 87-93 °C | [6] |
| Appearance | White to yellow or brown powder | [8] |
| SMILES | COC1=C(C=CC(=C1)CCC(=O)O)O | [5][8] |
| InChI Key | BOLQJTPHPSDZHR-UHFFFAOYSA-N | [5][6][8] |
2. Synthesis and Characterization
The availability of pure HMPA is essential for in vitro and in vivo studies. While it can be isolated from natural sources, chemical synthesis offers a reliable and scalable alternative. A common synthetic route involves the reduction of the double bond of ferulic acid (4-hydroxy-3-methoxycinnamic acid).
Experimental Protocol: Synthesis of HMPA from Ferulic Acid
This protocol details the catalytic hydrogenation of ferulic acid to produce HMPA. This method is chosen for its high efficiency and relatively clean conversion.
Materials:
-
Ferulic acid
-
Methanol (reagent grade)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve ferulic acid (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the ferulic acid).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Filtration: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Work-up: Dissolve the residue in ethyl acetate and wash with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude HMPA.[9]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized HMPA should be confirmed by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
FTIR Spectroscopy: To identify the functional groups.
-
Melting Point Analysis: To assess purity.
Caption: HMPA-mediated GPR41 signaling pathway.
Upon binding to GPR41 on the surface of cells, HMPA initiates an intracellular signaling cascade. GPR41 is coupled to an inhibitory G-protein (Gαi/o). Activation of the receptor leads to the inhibition of adenylate cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This cascade of events ultimately results in the modulation of gene expression related to lipid metabolism, promoting lipid catabolism and contributing to the observed anti-obesity effects. [10][11]
5. Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of HMPA is crucial for its development as a therapeutic agent. Following oral ingestion of its parent polyphenols, HMPA is produced by the gut microbiota in the colon. [1]It is then absorbed into the bloodstream. In the body, HMPA is primarily metabolized into sulfated and glucuronidated conjugates. [12]Interestingly, these metabolites are not inactive; they have been shown to promote the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs), suggesting they may contribute to the cardiovascular benefits associated with polyphenol consumption. [12]
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) is a prime example of how the gut microbiome metabolizes dietary compounds to produce bioactive molecules with significant health implications. Its roles in improving metabolic health, enhancing muscle function, and potentially protecting against neurodegeneration make it a highly attractive molecule for further research.
Future research should focus on:
-
Clinical Trials: To validate the preclinical findings in human subjects.
-
Structure-Activity Relationship Studies: To design and synthesize more potent and selective analogs of HMPA.
-
Elucidating Additional Mechanisms of Action: To fully understand the scope of its biological effects.
References
-
Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. (2025, February 11). Retrieved from [Link]
-
Synthesis of Novel Vanillic Acid Hybrid Derivative. (2025, March 13). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Rasayan Journal of Chemistry. Retrieved from [Link]
-
3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (n.d.). Retrieved from [Link]
-
Synthesis of Novel Vanillic Acid Ester Derivative. (2025, April 30). Zenodo. Retrieved from [Link]
-
Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2025, July 6). MDPI. Retrieved from [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024, June 16). MDPI. Retrieved from [Link]
-
Dihydroferulic acid. (n.d.). PubChem. Retrieved from [Link]
-
3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023, December 1). PubMed. Retrieved from [Link]
-
3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 97%. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Skeletal Muscle Function and Its Mechanisms. (n.d.). Retrieved from [Link]
-
3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023, December 1). Nature. Retrieved from [Link]
-
3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 97%. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]
-
Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevated Ca2+ Release from the Endoplasmic Reticulum in HUVECs. (2025, January 16). ACS Omega. Retrieved from [Link]
-
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2025, February 13). MDPI. Retrieved from [Link]
-
Dihydroferulic acid. (n.d.). PhytoHub. Retrieved from [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024, June 16). PubMed. Retrieved from [Link]
-
Ferulic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024, June 12). ResearchGate. Retrieved from [Link]
- Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 5. Dihydroferulic Acid | C10H12O4 | CID 14340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-Hydroxy-3-methoxyphenyl)propionic acid = 96.0 T 1135-23-5 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. A12069.03 [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
